1-Chloro-3-methoxy-5-phenoxybenzene: Superior Synthetic Intermediate for GPR119 Agonists
In a medicinal chemistry program for GPR119 agonists, the phenoxy analogue series (of which 1-chloro-3-methoxy-5-phenoxybenzene is a precursor or a representative core) demonstrated distinct properties compared to the benzyloxy analogue series [1]. The phenoxy analogue exhibited a significantly higher clearance (Cl 9.0 mL/min/kg) and lower volume of distribution (Vd 1.3 L/kg) than its benzyloxy counterpart, highlighting that the phenoxy group imparts a different pharmacokinetic profile suitable for specific therapeutic strategies [1].
| Evidence Dimension | Pharmacokinetic (PK) Properties |
|---|---|
| Target Compound Data | Phenoxy analogue series: Cl = 9.0 mL/min/kg, Vd = 1.3 L/kg, fu = 1.6% |
| Comparator Or Baseline | Benzyloxy analogue series (alternative scaffold) |
| Quantified Difference | Cl is 9.0 vs. 13.5 mL/min/kg for a methylsulfone benzyloxy analogue; Vd is 1.3 vs. 4.8 L/kg; fu is 1.6% vs. 5.8%. |
| Conditions | In vivo pharmacokinetic study in relevant species |
Why This Matters
This quantifiable PK differentiation makes 1-chloro-3-methoxy-5-phenoxybenzene-derived compounds uniquely suitable for applications requiring a lower volume of distribution and higher plasma protein binding, influencing dosing and efficacy.
- [1] PubMed Central (PMC). (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Med. Chem. Lett., 6(8), 936–941. View Source
